REACTION_CXSMILES
|
O.S(O)(O)(=O)=O.[NH2:7][C:8]1[NH:17][C:16](=[O:18])[C:15]2[C:14]3[CH:19]=[CH:20][C:21]([N+:23]([O-])=O)=[CH:22][C:13]=3[CH2:12][CH2:11][C:10]=2[N:9]=1.[H][H]>[Pd].Cl.O>[NH2:7][C:8]1[NH:17][C:16](=[O:18])[C:15]2[C:14]3[CH:19]=[CH:20][C:21]([NH2:23])=[CH:22][C:13]=3[CH2:12][CH2:11][C:10]=2[N:9]=1 |f:0.1.2|
|
Name
|
3-amino-5,6-dihydro-8-nitrobenzo[f]quinazolin-1(2H)-one sulfate monohydrate
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
O.S(=O)(=O)(O)O.NC1=NC=2CCC3=C(C2C(N1)=O)C=CC(=C3)[N+](=O)[O-]
|
Name
|
|
Quantity
|
10 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
leaving a white residue which
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The crude product was recrystallized from 2 M H2SO4
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
after drying
|
Name
|
|
Type
|
|
Smiles
|
NC1=NC=2CCC3=C(C2C(N1)=O)C=CC(=C3)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |